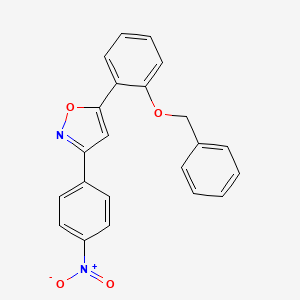
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole, also known as NPOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, this compound has been explored as a potential electron-transporting material in organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole is not fully understood. However, studies have suggested that this compound may act as a reactive oxygen species (ROS) scavenger, which may contribute to its anti-inflammatory and anti-tumor activities. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been investigated for its potential to inhibit angiogenesis, which is a process involved in the growth of new blood vessels and is important in cancer development.
実験室実験の利点と制限
One advantage of using 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole in lab experiments is its stability and ease of synthesis. Additionally, this compound has been shown to exhibit low toxicity, making it a potentially safe compound for use in biological systems. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research involving 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole. One area of interest is the development of this compound-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of novel compounds with improved properties and potential applications.
合成法
The synthesis of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole involves the reaction between 4-nitrobenzaldehyde and 2-phenylphenol in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the oxazole ring. The final product is obtained through purification using column chromatography.
特性
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-24(26)18-12-10-17(11-13-18)20-14-22(28-23-20)19-8-4-5-9-21(19)27-15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJFZWOYZEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


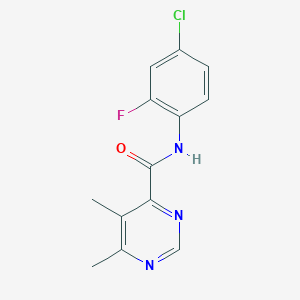
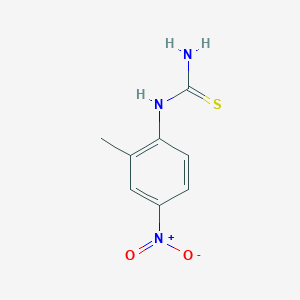
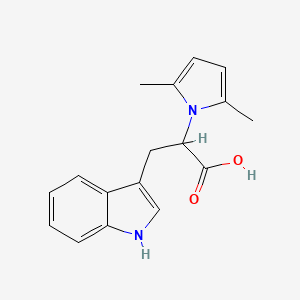





![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
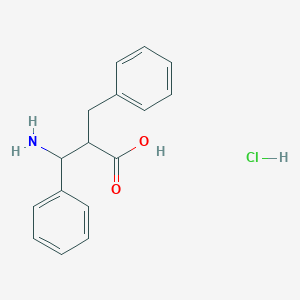
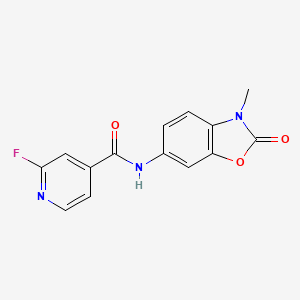
![7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2730935.png)
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)